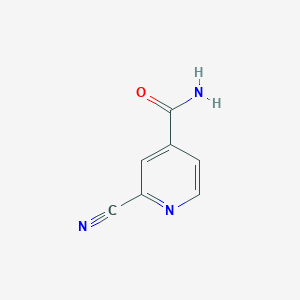

2-Cyanoisonicotinamid

Übersicht

Beschreibung

2-Cyanoisonicotinamide is a chemical compound that has garnered significant interest in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable tool in medicinal chemistry, particularly in the synthesis of macrocyclic peptides and as a potential inhibitor of viral proteases .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Peptide Synthesis

One of the most notable applications of 2-cyanoisonicotinamide is in the synthesis of macrocyclic peptides. A recent study demonstrated that this compound can be used in a biocompatible click reaction with N-terminal cysteine, facilitating the rapid generation of cyclic peptides. This method allows for the attachment of various linkers during solid-phase peptide synthesis, enhancing the efficiency and automation of peptide production .

Case Study: Zika Virus Protease Inhibitors

In a study focused on developing peptide inhibitors for the Zika virus protease NS2B-NS3, researchers utilized 2-cyanoisonicotinamide to create cyclic peptide ligands. The cyclic peptides exhibited a substrate recognition motif, with activity dependent on linker length. The most active cyclic peptide demonstrated an affinity 78 times greater than its linear counterpart, showcasing the potential of 2-cyanoisonicotinamide in antiviral drug development .

Biosynthesis and Industrial Applications

2-Cyanoisonicotinamide also plays a role in the biosynthesis of isonicotinamide, which has numerous pharmaceutical applications. A recent study highlighted a thermophilic nitrile hydratase from Carbonactinospora thermoautotrophicus that efficiently converts 4-cyanopyridine into isonicotinamide, achieving high yields (352 g L−1) and complete substrate conversion. This biosynthetic route presents advantages over traditional chemical methods, indicating a potential pathway for industrial production .

Antimicrobial Applications

The compound has been explored for its utility in antimicrobial therapies. A unique conjugation strategy involving 2-cyanoisonicotinamide has been employed to create peptide-oligonucleotide conjugates aimed at targeting essential bacterial genes. This approach enhances intracellular delivery and efficacy against pathogens like Acinetobacter baumannii, demonstrating its potential in developing novel antimicrobial agents .

Structural Chemistry and Material Science

In structural chemistry, 2-cyanoisonicotinamide has been utilized to form various supramolecular structures. Studies have elucidated its role in coordinating with different ligands to produce coordination polymers and cocrystals, which are valuable in material sciences for developing new materials with specific properties .

Summary of Findings

The following table summarizes key findings regarding the applications of 2-cyanoisonicotinamide:

Wirkmechanismus

Target of Action

2-Cyanoisonicotinamide has been found to interact with various targets in different biological systems. For instance, it has been used to generate potent peptide inhibitors of the Zika virus protease NS2B-NS3 . In another study, it was found to affect respiration, lipid metabolism, polyamine biosynthetic enzymes, and activities of lipoxigenase (LOX) and peroxidase (POX) in rice plants .

Mode of Action

The mode of action of 2-Cyanoisonicotinamide is largely dependent on its target. In the case of the Zika virus protease NS2B-NS3, it is used to generate macrocyclic peptides that inhibit the protease . The reaction between N-terminal cysteine and 2-Cyanoisonicotinamide is a new biocompatible click reaction that allows rapid access to these macrocyclic peptides .

In rice plants, 2-Cyanoisonicotinamide affects various biochemical processes. It stimulates the respiration in the glycolytic process which supplies NADPH .

Biochemical Pathways

The biochemical pathways affected by 2-Cyanoisonicotinamide are diverse. In rice plants, it affects the glycolytic process and lipid metabolism . It also influences the activities of enzymes involved in polyamine biosynthesis .

Pharmacokinetics

Its ability to be attached to different linkers directly during solid-phase peptide synthesis suggests that it may have favorable adme properties .

Result of Action

The result of 2-Cyanoisonicotinamide’s action is dependent on its target and the biological system in which it is used. In the case of the Zika virus protease NS2B-NS3, it results in the inhibition of the protease, potentially preventing the virus from replicating . In rice plants, it appears to enhance resistance against rice blast disease .

Biochemische Analyse

Biochemical Properties

2-Cyanoisonicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of macrocyclic peptides. It interacts with N-terminal cysteine residues through a biocompatible click reaction, facilitating the rapid generation of macrocyclic peptides . This interaction is crucial for the formation of peptide inhibitors, such as those targeting the Zika virus protease . The nature of these interactions involves the formation of stable covalent bonds, enhancing the stability and activity of the resulting peptides.

Cellular Effects

2-Cyanoisonicotinamide has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Cyanoisonicotinamide-conjugated peptides have demonstrated potent inhibitory effects on the Zika virus protease, thereby impacting viral replication and cellular response to infection . Additionally, its role in peptide synthesis can lead to changes in cellular metabolism and protein expression profiles.

Molecular Mechanism

The molecular mechanism of 2-Cyanoisonicotinamide involves its interaction with N-terminal cysteine residues, leading to the formation of macrocyclic peptides. This biocompatible click reaction enhances the binding affinity and stability of the peptides . The compound’s ability to form covalent bonds with cysteine residues is key to its function as a peptide inhibitor. This mechanism also involves enzyme inhibition, as seen in the case of the Zika virus protease, where 2-Cyanoisonicotinamide-conjugated peptides exhibit high binding affinity and inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyanoisonicotinamide can change over time. The compound is stable under standard laboratory conditions, allowing for consistent results in biochemical assays . Its long-term effects on cellular function may vary depending on the experimental conditions and the specific peptides synthesized. Studies have shown that 2-Cyanoisonicotinamide-conjugated peptides maintain their stability and activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of 2-Cyanoisonicotinamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, there may be threshold effects leading to potential toxicity or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any harmful effects .

Metabolic Pathways

2-Cyanoisonicotinamide is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of macrocyclic peptides . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound. The involvement of 2-Cyanoisonicotinamide in these pathways underscores its importance in biochemical research and drug development .

Transport and Distribution

Within cells and tissues, 2-Cyanoisonicotinamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target cells, enhancing its biochemical activity. The transport and distribution mechanisms of 2-Cyanoisonicotinamide are critical for its effectiveness in biochemical assays and therapeutic applications .

Subcellular Localization

2-Cyanoisonicotinamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that 2-Cyanoisonicotinamide interacts with the appropriate biomolecules, facilitating its role in peptide synthesis and enzyme inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoisonicotinamide typically involves the reaction of isonicotinic acid with cyanogen bromide under controlled conditions. This reaction yields 2-cyanoisonicotinamide as a product. The process can be carried out in a laboratory setting using commercially available precursors, making it accessible for research purposes .

Industrial Production Methods: In an industrial context, the production of 2-cyanoisonicotinamide can be scaled up using automated processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of 2-cyanoisonicotinamide, which can then be used in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyanoisonicotinamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Cyclization Reactions: It is involved in biocompatible click reactions with N-terminal cysteine, leading to the formation of macrocyclic peptides.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Cyclization Agents: The reaction with N-terminal cysteine is facilitated by the presence of suitable cyclization agents under mild conditions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

2-Cyanoisonicotinamide (CINA) is a compound that has garnered attention in medicinal chemistry, particularly for its role in synthesizing peptide inhibitors. This article explores the biological activity of CINA, focusing on its applications in developing inhibitors for the Zika virus protease and its potential use in antimicrobial therapies.

CINA acts primarily through a biocompatible click reaction with N-terminal cysteine residues, facilitating the rapid synthesis of macrocyclic peptides. This reaction allows for the efficient incorporation of CINA into peptide chains during solid-phase synthesis, which is crucial for developing potent inhibitors against various biological targets.

Zika Virus Protease Inhibition

A significant application of CINA is in the development of peptide inhibitors targeting the Zika virus protease NS2B-NS3. The following table summarizes key findings from studies assessing the inhibitory activity of CINA-derived peptides:

| Peptide | Linker Length | Inhibition Constant (Ki, µM) | Activity Comparison |

|---|---|---|---|

| 1a | Short | 0.64 | Highest activity |

| 1b | Medium | 50.2 | 78x lower than cyclic |

| 2a | Long | Not specified | Reduced efficacy |

The study demonstrated that peptides synthesized with shorter linkers exhibited significantly higher activity against the Zika virus protease compared to their linear counterparts, emphasizing the importance of cyclization in enhancing biological activity .

Antimicrobial Applications

CINA's utility extends beyond viral inhibition; it has been employed in synthesizing antimicrobial peptide-PNA conjugates. A study highlighted the effectiveness of CINA in linking antimicrobial peptides to Peptide Nucleic Acids (PNA), targeting essential bacterial genes. The conjugation strategy showed improved antimicrobial activity against multidrug-resistant strains like Acinetobacter baumannii .

Synthesis and Automation

The synthesis of macrocyclic peptides using CINA is characterized by its automation-friendly approach, utilizing commercially available precursors. This method not only streamlines the synthesis process but also allows for multiple modifications without extensive laboratory setups. The efficiency and versatility of CINA in peptide synthesis are critical for advancing drug development .

Eigenschaften

IUPAC Name |

2-cyanopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJSESNRQXAFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625208 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-47-3 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-cyanoisonicotinamide interact with its target and what are the downstream effects?

A1: The research papers focus on utilizing 2-CINA's reactivity with N-terminal cysteine residues for peptide macrocyclization. [, ] This reaction forms a stable macrocycle through a thiazole linkage. [, ] While 2-CINA itself doesn't have a specific biological "target", the macrocyclization reaction influences the downstream behavior of the peptide. For instance, in the case of Zika virus protease inhibitors, macrocyclization using 2-CINA significantly increased the binding affinity compared to linear peptide analogues. [] This effect is likely due to the macrocycle's constrained conformation, which can enhance target binding and improve resistance to enzymatic degradation. []

Q2: What is the impact of linker length on the activity of macrocyclic peptides synthesized using 2-cyanoisonicotinamide?

A2: The research on Zika virus protease inhibitors demonstrated that the length of the linker used to connect the peptide and 2-CINA significantly affects the resulting macrocycle's activity. [] Specifically, shorter linker lengths led to increased inhibitory activity against the target protease. [] This finding highlights the importance of optimizing linker length during the design of peptide macrocycles, as even small structural changes can impact target binding and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.